molecular formula C12H15NO3 B2905617 Ethyl 2-[(3-methylbenzoyl)amino]acetate CAS No. 330466-40-5

Ethyl 2-[(3-methylbenzoyl)amino]acetate

Cat. No.: B2905617
CAS No.: 330466-40-5
M. Wt: 221.256
InChI Key: DKGJZABVHWZXTM-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methylbenzoyl)amino]acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a 3-methylbenzoyl group attached to an amino acid derivative.

Biochemical Analysis

Biochemical Properties

It has been used as a reactant in stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation . This suggests that Ethyl 2-[(3-methylbenzoyl)amino]acetate may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to be involved in the Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-methylbenzoyl)amino]acetate typically involves the reaction of ethyl glycinate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methylbenzoyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(3-methylbenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methylbenzoyl)acetate
  • Ethyl 3-(2-methylphenyl)-3-oxopropanoate
  • Ethyl o-methylbenzoylacetate
  • Ethyl o-toluoylacetate

Uniqueness

Ethyl 2-[(3-methylbenzoyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester group and a 3-methylbenzoyl group attached to an amino acid derivative sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJZABVHWZXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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